Dan-shen
Description
Structure
2D Structure
Properties
IUPAC Name |
1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione;1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H14O3/c2*1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3;6-8H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPPRJKFRFIQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C.CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000530 | |
| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79483-68-4 | |
| Record name | Dan-shen root extract | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079483684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Isolation and Purification Methodologies for Salvia Miltiorrhiza Chemical Compounds
Optimized Solvent Extraction Methodologies
The initial step in isolating bioactive compounds from Salvia miltiorrhiza is extraction from the plant matrix. The choice of extraction method significantly influences the yield and purity of the target compounds. Methodologies range from traditional solvent-based techniques to more modern, efficient approaches.
Conventional Extraction Techniques (e.g., Reflux Extraction, Sonication)
Conventional methods for extracting chemical compounds from Salvia miltiorrhiza have been widely used and serve as a baseline for modern techniques.
Reflux Extraction: This is a classical method often utilizing ethanol (B145695) to extract the main components from Danshen. scirp.org The process involves boiling a solvent with the powdered plant material, with the vapor being condensed and returned to the extraction flask. While widely used, refluxing can be time-consuming and the prolonged exposure to high temperatures may lead to the degradation of thermally sensitive compounds like salvianolic acid B. nih.govresearchgate.net One study optimized the ethanol reflux process for phenolic acids, finding the highest extraction rate with 60% ethanol, a reflux time of 1.5 hours, and a material-to-liquid ratio of 1:10. scirp.org
Sonication (Ultrasound-Assisted Extraction - UAE): Sonication utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant material and disrupt cell walls, enhancing solvent penetration and mass transfer. nih.gov This technique is noted for its high efficiency, reduced extraction time, and ability to operate at lower temperatures, thereby preventing the degradation of heat-sensitive compounds. nih.govnih.gov Research has shown that UAE can achieve a higher yield of salvianolic acid B in a shorter time and at a lower temperature compared to conventional refluxing. nih.govresearchgate.net Optimal parameters for the ultrasound-assisted extraction of salvianolic acid B were identified as an ultrasonic frequency of 45 Hz, 60% aqueous ethanol as the solvent, an extraction temperature of 30°C, a duration of 25 minutes, and a solvent-to-material ratio of 20:1 (v/w). nih.gov
Table 1: Comparison of Conventional Extraction Methods for Salvianolic Acid B
Parameter Ultrasound-Assisted Extraction (UAE) Conventional Reflux Extraction Reference Optimal Solvent 60% Aqueous Ethanol Ethanol [23, 26] Optimal Temperature 30°C ~80°C [23, 26] Optimal Time 25 minutes 1.5 hours [23, 26] Yield of Salvianolic Acid B 33.93 mg/g 28.76 mg/g researchgate.net
Modern Extraction Techniques (e.g., Pressurized Liquid Extraction, Supercritical Fluid Extraction)
Modern extraction techniques offer significant advantages over conventional methods, including higher efficiency, reduced solvent consumption, and automation.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (50–200°C) and pressures (500–3000 psi). youtube.com The high pressure keeps the solvent in a liquid state above its boiling point, which decreases solvent viscosity and surface tension while increasing solubility and diffusion rates. youtube.com This allows for rapid and efficient extraction, with reduced solvent use compared to methods like Soxhlet extraction. mdpi.comyoutube.commdpi.com
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. nih.gov SC-CO₂ is particularly effective for extracting lipophilic compounds like tanshinones. Its properties can be tuned by altering pressure and temperature. Often, a co-solvent such as ethanol is added to modify the polarity of the CO₂ and improve the extraction of moderately polar compounds. nih.govresearchgate.net Optimized conditions for extracting three tanshinones using SC-CO₂ were found to be an extraction pressure of 20 MPa, an extraction temperature of 45°C, and 95% ethanol as a co-solvent at a flow rate of 1.0 mL/min. nih.gov
Other modern approaches include microwave-assisted extraction, which uses microwave energy to heat the solvent and plant material, and the use of green solvents like natural deep eutectic solvents (NaDESs) combined with UAE, which has shown significant advantages in extracting both salvianolic acid B and tanshinones. nih.govnih.govresearchgate.net
Chromatographic Separation Strategies for Complex Mixtures
Following extraction, the crude extract contains a complex mixture of compounds that require further separation and purification. Various chromatographic techniques are employed to isolate individual components with high purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful analytical techniques widely used for the separation, identification, and quantification of chemical constituents in Salvia miltiorrhiza extracts. netjournals.orgljmu.ac.uk These methods offer high resolution, sensitivity, and accuracy. netjournals.org
HPLC is a fundamental tool for creating chemical fingerprints of herbal extracts, which can be used for quality control. netjournals.orgnetjournals.org For the analysis of tanshinones, a typical HPLC system might use a C18 column with a mobile phase of methanol (B129727) and water. nih.gov
UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. ljmu.ac.uk UPLC is often coupled with mass spectrometry (MS), such as in UPLC-Triple Quadrupole Mass Spectrometry (UPLC-TQ-MS/MS), for the rapid and simultaneous quantification of a wide range of compounds, including salvianolic acids, tanshinones, flavonoids, and triterpenes. mdpi.comresearchgate.net A single UPLC-MS/MS analysis using a polarity-switching mode can separate and quantify both positive-ion mode compounds (like tanshinones) and negative-ion mode compounds (like salvianolic acids) within a single run of less than ten minutes. nih.gov
**Table 2: Performance Comparison of UPLC and TLC for Compound Quantification in *S. miltiorrhiza***
Parameter UPLC TLC Reference Limit of Quantification (LOQ) 0.002–0.056 µg/mL 0.003–0.647 µg/mL Intra-day Precision (RSD %) 1.334%–3.732% 4.656%–21.251% Inter-day Precision (RSD %) 3.040%–7.065% 7.257%–27.536%
High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. tautobiotech.com This technique is exceptionally well-suited for the preparative isolation and purification of compounds from complex natural product extracts. nih.gov
HSCCC has been successfully applied to separate both tanshinones and salvianolic acids from Salvia miltiorrhiza. nih.govnih.gov The method relies on partitioning solutes between two immiscible liquid phases. By carefully selecting the two-phase solvent system, specific compounds can be targeted for separation. For instance, using a stepwise elution with different n-hexane-ethanol-water solvent systems, HSCCC can separate multiple tanshinones in a single run. nih.govnih.gov In one study, this approach yielded tanshinone IIA, tanshinone I, and cryptotanshinone (B1669641) at purities of over 95%. nih.gov Similarly, salvianolic acid B was purified to 98% purity from a crude extract using a one-step HSCCC separation with an n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v) solvent system. nih.gov
Preparative Chromatography Techniques
The goal of preparative chromatography is to isolate larger quantities of a pure substance from a mixture. Both preparative HPLC and preparative HSCCC are instrumental in obtaining significant amounts of individual compounds from Danshen for further research.
Preparative HSCCC has proven effective for the large-scale separation of Danshen's active components. In one application, 342 mg of salvianolic acid B was obtained from 500 mg of crude extract. nih.gov Another study successfully isolated six diterpenoids—dihydrotanshinone (B163075) I, cryptotanshinone, methylenetanshiquinone, tanshinone I, tanshinone IIA, and danshenxinkun B—from 300 mg of crude extract in a single run, with purities ranging from 88.1% to 98.8%. nih.gov
Preparative HPLC is another powerful tool for final purification steps, often used after a preliminary separation by other methods like resin adsorption. For example, after an initial enrichment of lithospermic acid B using polyamide resin, preparative HPLC was used to increase the purity to 99.28%. researchgate.net
**Table 3: Examples of Preparative HSCCC for Compound Isolation from *Salvia miltiorrhiza***
Target Compound(s) Solvent System (v/v) Starting Material Result (Purity) Reference Salvianolic acid B n-hexane-ethyl acetate-ethanol-water (3:7:1:9) 500 mg crude extract 342 mg (98%) nih.gov Tanshinone IIA, Tanshinone I, Cryptotanshinone Stepwise elution with multiple systems 50 mg crude extract 7 mg, 3 mg, 4 mg respectively (>95%) mdpi.com Six Diterpenoids (incl. Tanshinones) Stepwise elution with n-hexane-ethanol-water (10:5.5:4.5 and 10:7:3) 300 mg crude extract Multiple compounds (88.1%–98.8%) nih.gov
Advanced Purification Protocols for Individual Chemical Entities
The isolation of individual chemical compounds from the complex matrix of Salvia miltiorrhiza extracts necessitates the use of advanced and often multi-step purification protocols. These methods are designed to yield high-purity compounds suitable for pharmacological research and standardization. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are among the most effective techniques for this purpose.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding the irreversible adsorption of samples. tautobiotech.com This method has been successfully applied to the separation and purification of both lipophilic tanshinones and hydrophilic salvianolic acids from Danshen.
One study detailed the direct purification of tanshinone I and tanshinone IIA from a crude extract using HSCCC. nih.gov The optimal two-phase solvent system was determined to be hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v). This process yielded tanshinone IIA with a purity of over 98% and tanshinone I with a purity exceeding 94%. nih.gov
In another application of HSCCC, a stepwise elution method was employed to isolate multiple tanshinones in a single run. nih.gov From a 50 mg crude petroleum ether extract, this technique yielded 7 mg of tanshinone IIA, 3 mg of tanshinone I, and 4 mg of cryptotanshinone, all with purities over 95%. nih.gov A more comprehensive separation was achieved from 400 mg of an ethyl acetate (B1210297) extract, which produced seven different tanshinones, including dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA, with purities ranging from 93.2% to 99.3%. nih.govresearchgate.net
HSCCC is also highly effective for the purification of water-soluble compounds like salvianolic acids. For the isolation of salvianolic acid B, a preparative HSCCC method using a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v) was developed. nih.gov This protocol yielded 342 mg of salvianolic acid B at 98% purity from 500 mg of a crude extract in a single step. nih.gov Similarly, both salvianolic acid A and salvianolic acid B were successfully purified from a crude extract using an n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) solvent system. nih.govsemanticscholar.org This separation yielded 4.27 mg of salvianolic acid A (96.67% purity) and 32.09 mg of salvianolic acid B (97.43% purity) from a 260 mg sample. nih.govsemanticscholar.org
The following table summarizes the results of various HSCCC purification protocols for key compounds from Salvia miltiorrhiza.
| Compound | Solvent System (v/v) | Starting Material | Yield | Purity |
| Tanshinone IIA | Hexane-Ethyl acetate-Ethanol-Water (8:2:7:3) | Crude Extract | Not specified | >98% |
| Tanshinone I | Hexane-Ethyl acetate-Ethanol-Water (8:2:7:3) | Crude Extract | Not specified | >94% |
| Cryptotanshinone | Stepwise elution | 50 mg Crude Extract | 4 mg | >95% |
| Dihydrotanshinone I | Light petroleum-Ethyl acetate-Methanol-Water (6:4:6.5:3.5) | 400 mg Crude Extract | 8.2 mg | 97.6% |
| Salvianolic Acid B | n-Hexane-Ethyl acetate-Ethanol-Water (3:7:1:9) | 500 mg Crude Extract | 342 mg | 98% |
| Salvianolic Acid A | n-Hexane-Ethyl acetate-Methanol-Water (3:6:6:10) | 260 mg Crude Extract | 4.27 mg | 96.67% |
Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Other Chromatographic Techniques
Preparative HPLC is another powerful technique for obtaining high-purity individual compounds from partially purified fractions of Salvia miltiorrhiza. It is often used as a final polishing step after initial separation by methods like column chromatography.
For instance, a large-scale isolation of salvianolic acid B involved an initial solvent fractionation of a methanol extract, followed by Sephadex LH-20 column chromatography. aminer.org The final purification of the enriched fractions was performed by preparative HPLC on an octadecylsilane (B103800) (ODS) column, yielding salvianolic acid B with a purity exceeding 99.2% and a recovery of 75.0%. aminer.org
Similarly, a method to isolate salvianolic acid A involved enrichment by hydrolysis of salvianolic acid B, followed by purification using macroporous resin and ODS column chromatography, which resulted in a final product with 98.0% purity. researchgate.net The combination of silica (B1680970) gel chromatography followed by HSCCC has also proven to be an efficient method for separating various tanshinones, including dihydrotanshinone I, tanshinone I, tanshinone IIA, and cryptotanshinone, all with purities over 96%. researchgate.net
Structural Elucidation and Advanced Characterization of Salvia Miltiorrhiza Chemical Compounds
Spectroscopic Techniques in Structural Analysis
The structural elucidation of chemical compounds from Salvia miltiorrhiza (Danshen) relies heavily on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule, which is crucial for the definitive identification of both known and novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including the diverse compounds found in Danshen. nih.gov It provides comprehensive information on the chemical structure by analyzing the magnetic properties of atomic nuclei.
One-dimensional (1D) NMR, particularly 1H-NMR, is instrumental in determining the content of specific phenolic acids in fresh Salvia miltiorrhiza root extracts. benthamdirect.com A study successfully established a rapid and reliable 1H-NMR method to identify and quantify danshensu (B613839), lithospermic acid, rosmarinic acid, and salvianolic acid B. benthamdirect.com This approach offers a fast and accurate alternative to chromatographic methods for quantitative analysis. benthamdirect.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish correlations between coupled protons, providing insights into the connectivity of the carbon skeleton. ucl.ac.uk NMR-based metabolomics, often combined with multivariate statistical analysis like Partial Least Squares Discriminant Analysis (PLS-DA), has been effectively used to differentiate Danshen samples and identify a wide range of primary and secondary metabolites. nih.govnih.gov In one such study, 54 metabolites were detected using a combination of High-Performance Liquid Chromatography (HPLC) and NMR. nih.gov Another combined NMR and LC-MS analysis identified 29 primary and 8 secondary metabolites, showcasing the power of these combined techniques in providing a comprehensive metabolic profile of Salvia miltiorrhiza. acs.org
Below is a table summarizing the application of NMR in the analysis of Danshen compounds:
| NMR Technique | Application in Danshen Analysis | Key Findings | References |
|---|---|---|---|
| 1H-NMR | Quantitative analysis of phenolic acids (danshensu, lithospermic acid, rosmarinic acid, salvianolic acid B) in fresh root extracts. | Established a fast, reliable, and accurate method for quantification. | benthamdirect.com |
| NMR-based Metabolomics | Detection of primary and secondary metabolites and screening of potential biomarkers. | Identified 26 primary and secondary metabolites, allowing for the differentiation of samples from different regions. | nih.gov |
| Combined HPLC and NMR | Comprehensive metabolite detection. | Detected 54 metabolites in Salvia miltiorrhiza. | nih.gov |
| Combined NMR and LC-DAD-MS | Metabonomic analysis to understand metabolic responses to environmental stress. | Identified 29 primary and 8 secondary metabolites, including polyphenolic acids and diterpenoids. | acs.org |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., LC-MS, LC-MS/MS, GC-MS)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental composition. When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive and specific tool for identifying and quantifying compounds in complex mixtures like Danshen extracts. nih.govnih.gov
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (HPLC-MS/MS) are widely employed for the analysis of both water-soluble phenolic compounds and fat-soluble tanshinones in Danshen. nih.govmdpi.com The choice of ionization mode is crucial; the ESI negative ion mode is generally more suitable for phenolic acids, while the positive ion mode is preferred for tanshinones to achieve high ionization efficiency. nih.gov By selecting the deprotonated molecule [M − H]− or the protonated molecule [M + H]+ as the precursor ion, collision-induced dissociation (CID) can be used to generate product ion spectra for structural elucidation. nih.gov
An ultra-high performance liquid chromatography-triple quadrupole mass spectrometer (UPLC-TQ-MS/MS) method has been developed for the accurate determination of 24 compounds, including phenolic acids, flavonoids, and triterpenes. nih.gov This highlights the capability of modern MS techniques to analyze a wide range of chemical classes simultaneously. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile oils from Danshen, revealing components like hexadecanoic acid and β-caryophyllene. mdpi.com However, due to the thermolability of terpenoids and phenolic acids, GC-MS is not suitable for their direct analysis. mdpi.com
The following table presents examples of compounds identified in Salvia miltiorrhiza using mass spectrometry techniques:
| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry Technique | References |
|---|---|---|---|---|
| Danshensu | C9H10O5 | 198.05 | UPLC-TQ-MS/MS | nih.gov |
| Protocatechuic aldehyde | C7H6O3 | 138.12 | UPLC-TQ-MS/MS | nih.gov |
| Caffeic acid | C9H8O4 | 180.04 | UPLC-TQ-MS/MS | nih.gov |
| Rosmarinic acid | C18H16O8 | 360.31 | UPLC-TQ-MS/MS | nih.gov |
| Lithospermic acid | C27H22O12 | 538.46 | UPLC-TQ-MS/MS | nih.gov |
| Salvianolic acid B | C36H30O16 | 718.62 | UPLC-TQ-MS/MS | nih.gov |
| Salvianolic acid A | C26H22O10 | 494.12 | UPLC-TQ-MS/MS | nih.gov |
| Cryptotanshinone (B1669641) | C19H20O3 | 296.35 | UPLC-TQ-MS/MS | nih.gov |
| Tanshinone I | C18H12O3 | 276.29 | UPLC-TQ-MS/MS | nih.gov |
| Tanshinone IIA | C19H18O3 | 294.34 | UPLC-TQ-MS/MS | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the presence of chromophores, which are typically conjugated systems of double bonds. While it has lower resolution compared to other spectroscopic methods, UV-Vis spectroscopy is valuable for the quantitative analysis of total terpenoids or phenolic acids and for creating spectral fingerprints to differentiate Danshen samples. mdpi.com
For instance, the UV-Vis spectrum of Tanshinone IIA shows an absorption maximum at 270 nm, while Salvianolic acid B exhibits an absorption minimum at the same wavelength. jsaer.com This difference allows for the simultaneous determination of both compounds using HPLC with UV detection. jsaer.com The UV spectra of salvianolic acids generally show two maxima, one around 236 nm and another at approximately 304 nm, which are characteristic of these types of compounds. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint for each compound. Fourier Transform Near-Infrared (FTNIR) spectroscopy has been successfully used for the simultaneous determination of seven phenolic acids in Danshen, with precision and accuracy comparable to HPLC. mdpi.com This technique, particularly in the range of 4000 to 10,000 cm-1, offers a rapid and non-destructive method for quality control. mdpi.com Additionally, a three-step infrared spectroscopy method, combined with derivative spectroscopy and two-dimensional correlation spectroscopy, has been used to distinguish between Danshen samples of different growth years based on their spectral differences. mdpi.com
Crystallographic Methods for Absolute Configuration Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for establishing the absolute configuration of chiral molecules, which is often essential for understanding their biological activity. In the study of Danshen compounds, X-ray crystallographic analysis has been used to definitively identify the structures of newly isolated or synthesized derivatives. For example, the structures of novel tanshinone derivatives have been confirmed using this technique, providing unambiguous proof of their molecular architecture. researchgate.net
Computational Chemistry Approaches for Structural Confirmation and Prediction
Computational chemistry provides theoretical methods to predict and confirm the structures of molecules. These approaches are often used in conjunction with experimental data to refine structural assignments and to understand the properties of the compounds. In the context of Danshen, computational methods have been used to analyze the chemical space of its constituents. By calculating various molecular descriptors, it is possible to perform principal component analysis (PCA) to map the distribution of compounds and compare the chemical diversity of Salvia miltiorrhiza with other medicinal plants. nih.gov Furthermore, molecular docking, an in silico method, has been employed to predict the binding of Danshen compounds to biological targets, which can help in understanding their mechanisms of action. mdpi.com
Biosynthetic Pathways and Genetic Regulation of Salvia Miltiorrhiza Chemical Compounds
Elucidation of Tanshinone Biosynthesis Pathways
Tanshinones, including notable compounds like tanshinone I, tanshinone IIA, cryptotanshinone (B1669641), and dihydrotanshinone (B163075) I, are abietane-type norditerpenoid quinones primarily accumulating in the roots of S. miltiorrhiza researchgate.netnih.govfrontiersin.org. Their biosynthesis is a multi-step process involving the formation of terpenoid precursors, the construction of the tanshinone carbon skeleton, and subsequent post-modification steps nih.govfrontiersin.orgoup.com.
Terpenoid Pathway Precursors (e.g., MEP and MVA pathways)
The biosynthesis of tanshinones originates from five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) researchgate.netfrontiersin.orgfrontiersin.org. These universal terpenoid building blocks are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids tandfonline.comresearchgate.netfrontiersin.orgfrontiersin.orgoup.complos.org. While it is generally accepted that tanshinones are mainly synthesized via the MEP pathway, the MVA pathway also contributes to their accumulation in S. miltiorrhiza hairy roots, and there can be crosstalk between the two pathways tandfonline.comresearchgate.netnih.govplos.orgmdpi.comoup.com.
In the MVA pathway, IPP is synthesized from two molecules of acetyl-CoA, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a rate-limiting enzyme nih.govplos.orgmdpi.commdpi.com. Key enzymes in the MEP pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) plos.orgmdpi.com. IPP and DMAPP are subsequently condensed by geranylgeranyl diphosphate (B83284) synthase (GGPPS) to form geranylgeranyl diphosphate (GGPP), which serves as the universal precursor for all diterpenoids, including tanshinones nih.govoup.commdpi.comfrontiersin.orgfrontiersin.org.
Table 1: Key Precursor Pathway Enzymes in Tanshinone Biosynthesis
| Pathway | Enzyme Abbreviation | Full Enzyme Name | Role |
| MVA | AACT | Acetyl-CoA C-acetyltransferase | Initial step in MVA pathway mdpi.com |
| MVA | HMGS | 3-hydroxy-3-methylglutaryl-CoA synthase | Involved in MVA pathway mdpi.com |
| MVA | HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Rate-limiting enzyme in MVA pathway nih.govplos.orgmdpi.com |
| MEP | DXS | 1-deoxy-D-xylulose 5-phosphate synthase | Key enzyme in MEP pathway plos.orgmdpi.com |
| MEP | DXR | 1-deoxy-D-xylulose 5-phosphate reductoisomerase | Key enzyme in MEP pathway plos.org |
| Common | GGPPS | Geranylgeranyl diphosphate synthase | Catalyzes formation of GGPP from IPP and DMAPP nih.govoup.commdpi.comfrontiersin.orgfrontiersin.org |
Key Enzymes and Gene Identification (e.g., Cytochrome P450s, Synthases)
Following the formation of GGPP, a series of specific enzymes catalyze the cyclization and modification steps to produce the diverse tanshinone structures oup.com. Copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes are crucial for the formation of the miltiradiene (B1257523) skeleton, which is a direct precursor to tanshinones oup.commdpi.comfrontiersin.orgfrontiersin.orgplos.orgfrontiersin.org. For instance, SmCPS1 and SmKSL1 are key enzymes in this stage oup.comfrontiersin.orgfrontiersin.orgplos.org.
Cytochrome P450 monooxygenases (CYP450s) play a significant role in the downstream reactions of tanshinone biosynthesis, contributing to their structural diversity nih.govfrontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgplos.orgnih.gov. Specific CYP450s, such as CYP76AH1, CYP76AH3, and CYP76AK1, have been identified as crucial for converting miltiradiene to ferruginol (B158077) and further oxidizing intermediates like ferruginol into more complex tanshinones frontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgplos.orgfrontiersin.orgnih.gov. For example, CYP76AH1 catalyzes the conversion of miltiradiene to ferruginol frontiersin.orgfrontiersin.orgplos.orgfrontiersin.org. CYP76AH3 oxidizes ferruginol at two different carbon centers, and CYP76AK1 hydroxylates C-20 of the resulting intermediates, leading to compounds like 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol, which are precursors to tanshinones nih.gov.
Table 2: Key Enzymes and Genes in Tanshinone Skeleton Formation and Early Modification
| Enzyme Abbreviation | Full Enzyme Name | Role |
| SmCPS1 | Copalyl diphosphate synthase 1 | Catalyzes cyclization of GGPP to copalyl diphosphate oup.commdpi.comfrontiersin.orgfrontiersin.orgplos.orgfrontiersin.org |
| SmKSL1 | Kaurene synthase-like 1 | Utilizes copalyl diphosphate to produce miltiradiene oup.commdpi.comfrontiersin.orgfrontiersin.orgplos.orgfrontiersin.org |
| CYP76AH1 | Cytochrome P450 monooxygenase | Catalyzes conversion of miltiradiene to ferruginol mdpi.commdpi.comfrontiersin.orgfrontiersin.orgplos.orgfrontiersin.org |
| CYP76AH3 | Cytochrome P450 monooxygenase | Oxidizes ferruginol at different carbon centers nih.gov |
| CYP76AK1 | Cytochrome P450 monooxygenase | Hydroxylates C-20 of intermediates, leading to tanshinones frontiersin.orgnih.gov |
Post-Modification Steps (e.g., Oxidation, Methylation, Cyclization)
After the formation of the basic tanshinone skeleton, further structural diversity is achieved through various post-synthesis modifications researchgate.netnih.govfrontiersin.org. These steps include oxidation, methylation, decarboxylation, and cyclization reactions researchgate.netnih.govfrontiersin.org. Cytochrome P450s, dehydrogenases, and reductases are among the enzymes involved in these later stages of tanshinone biosynthesis, leading to the formation of specific tanshinones such as cryptotanshinone, tanshinone I, and tanshinone IIA nih.govfrontiersin.orgmdpi.commdpi.complos.org. For example, cryptotanshinone is considered an early tanshinone in the pathway, which can then be reduced to form tanshinone IIA mdpi.com.
Elucidation of Salvianolic Acid Biosynthesis Pathways
Salvianolic acids, including salvianolic acid A, salvianolic acid B, and rosmarinic acid, are water-soluble phenolic acids that are also major bioactive components of S. miltiorrhiza tandfonline.comtandfonline.comoup.comfrontiersin.orgwikipedia.orgacademicjournals.org. Their biosynthesis is distinct from tanshinones, primarily stemming from phenylpropanoid metabolism.
Phenylpropanoid Metabolism Origin
Salvianolic acids are derived from the phenylpropanoid pathway and the tyrosine-derived pathway who.inttandfonline.comtandfonline.comfrontiersin.orgplos.org. The general phenylpropanoid pathway initiates with the amino acid phenylalanine, which is converted through a series of enzymatic reactions frontiersin.orgacademicjournals.org. L-Tyrosine is also a precursor, undergoing catalysis to form 3,4-dihydroxyphenyllactic acid frontiersin.org. These pathways provide the foundational phenolic compounds that are then assembled into salvianolic acids tandfonline.comfrontiersin.orgacademicjournals.org.
Key Enzymes and Gene Identification (e.g., PAL, C4H, 4CL, RAS)
Several key enzymes and their corresponding genes have been identified in the salvianolic acid biosynthesis pathway. Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that catalyzes the deamination of phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway frontiersin.orgplos.org. Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) further convert cinnamic acid to 4-coumaroyl-CoA frontiersin.org. Rosmarinic acid synthase (RAS) is another key enzyme, responsible for combining 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid to form 4-coumaroyl-3′,4′-dihydroxyphenyllactic acid, an intermediate in rosmarinic acid biosynthesis frontiersin.org. Additionally, tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR) are involved in the tyrosine-derived pathway leading to salvianolic acids who.intfrontiersin.org. Cytochrome P450 monooxygenase CYP98A14 also plays a role in the conversion of 4-coumaroyl-3′,4′-dihydroxyphenyllactic acid into rosmarinic acid frontiersin.org.
Table 3: Key Enzymes and Genes in Salvianolic Acid Biosynthesis
| Enzyme Abbreviation | Full Enzyme Name | Role |
| PAL | Phenylalanine ammonia-lyase | Initiates phenylpropanoid pathway from phenylalanine frontiersin.orgplos.org |
| C4H | Cinnamate 4-hydroxylase | Catalyzes hydroxylation in phenylpropanoid pathway frontiersin.org |
| 4CL | 4-Coumarate:CoA ligase | Converts cinnamic acid derivatives to CoA esters frontiersin.orgnih.gov |
| TAT | Tyrosine aminotransferase | Involved in tyrosine-derived pathway who.intfrontiersin.orgplos.org |
| HPPR | 4-Hydroxyphenylpyruvate reductase | Involved in tyrosine-derived pathway who.intfrontiersin.org |
| RAS | Rosmarinic acid synthase | Combines precursors to form rosmarinic acid intermediates who.intfrontiersin.orgplos.org |
| CYP98A14 | Cytochrome P450 monooxygenase | Involved in rosmarinic acid formation who.intfrontiersin.org |
Compound Names and PubChem CIDs
Dimerization and Derivatization Mechanisms
The biosynthesis of chemical compounds in Salvia miltiorrhiza involves intricate molecular processes, including dimerization and derivatization, which are crucial for the structural diversity and functional regulation of these metabolites.
Dimerization Protein dimerization plays a significant role in regulating the biosynthetic pathways of tanshinones and phenolic acids. For instance, the Jasmonate ZIM-domain (JAZ) family proteins (SmJAZs) in S. miltiorrhiza are known to form both homologous and heterogeneous dimers. These dimerization events are integral to their function as repressors or activators in jasmonate-induced biosynthesis of tanshinones and salvianolic acid B (Sal B). Furthermore, SmJAZs engage in complex regulatory networks through interactions with other transcription factors, such as SmMYC2a, SmMYC2b, SmMYB39, and SmPAP1, highlighting the importance of protein-protein interactions in pathway control oup.comnih.gov. Similarly, basic helix–loop–helix (bHLH) proteins, which are vital regulators of secondary metabolite production, facilitate dimer formation via their conserved HLH region. This dimerization enables bHLH proteins to recognize and bind to specific DNA sequences (G-box or E-box) in the promoters of target genes, thereby regulating their expression oup.com. Auxin response factors (ARFs) also frequently require dimerization to properly initiate gene expression, binding to closely located inverted or direct repeats in DNA nih.gov.
Derivatization Derivatization mechanisms involve the enzymatic modification of precursor molecules, leading to the formation of a wide array of structurally diverse and bioactive compounds. In the biosynthesis of tanshinones, the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP) undergoes cyclization to yield miltiradiene, which is then subjected to various enzymatic modifications to produce diverse tanshinone components such as cryptotanshinone, tanshinone I, and tanshinone IIA oup.com. For phenolic acids, the process is equally complex. Precursors like 3,4-dihydroxyphenyllactic acid and 4-coumaroyl-CoA, derived from the phenylpropanoid and tyrosine-derived pathways, are subsequently modified by a series of enzymes within the rosmarinic acid branch pathway to generate a variety of salvianolic acids researchgate.netmdpi.com. For example, rosmarinic acid can be converted into salvianolic acid B, a key hydrophilic compound, a process that involves the action of laccases such as SmLAC7 and SmLAC20 frontiersin.org. These derivatization steps are critical for generating the vast chemical diversity observed in S. miltiorrhiza.
Transcriptomics and Proteomics in Biosynthetic Research
Advances in 'omics' technologies have revolutionized the understanding of biosynthetic pathways in Salvia miltiorrhiza, providing comprehensive insights into gene expression and protein function.
Transcriptomics High-throughput sequencing technologies, including transcriptome, sRNAome, and metabolome data, have significantly advanced the elucidation of compound biosynthesis in S. miltiorrhiza researchgate.netmdpi.com. Transcriptomic studies have led to the identification of numerous transcription factors (TFs) that act as key regulators of both tanshinone and phenolic acid biosynthesis. For instance, various SmJAZ genes (e.g., SmJAZ1, SmJAZ2, SmJAZ3, SmJAZ4, SmJAZ5, SmJAZ6, SmJAZ8, SmJAZ9, SmJAZ10) have been identified, demonstrating diverse roles as repressors or activators in jasmonate-induced synthesis of tanshinones and salvianolic acid B oup.comnih.gov. Other critical TFs include SmGRAS3, SmMYB97, SmbHLH148, SmWRKY1, SmWRKY2, SmWRKY32, SmWRKY34, SmWRKY61, and SmbHLH65, which regulate tanshinone accumulation by modulating the expression of key enzyme genes such as SmGGPPS1, SmCPS1, SmKSL1, SmDXR, and SmERF128 oup.comfrontiersin.org. Similarly, SmSPL6 has been identified as a positive regulator for phenolic acid biosynthesis, directly binding to the promoter regions of enzyme genes like Sm4CL9 and SmCYP98A14 to activate their expression mdpi.comnih.gov. Transcriptome profiling has also revealed the identification of yeast extract-responsive TFs like Scarecrow1 (SmSCR1), whose overexpression promotes tanshinone accumulation frontiersin.org.
Proteomics Proteomics research complements transcriptomics by providing insights into the actual protein expression levels, post-translational modifications, and protein-protein interactions of enzymes and regulatory proteins involved in secondary metabolite pathways. While the provided research predominantly highlights transcriptomic findings, proteomics plays a crucial role in understanding the functional state of the biosynthetic machinery. This includes assessing the activity, stability, and cellular localization of the enzymes responsible for the synthesis of tanshinones and salvianolic acids, thereby offering a more complete picture of the metabolic processes at a molecular level.
Metabolic Engineering and Synthetic Biology Strategies for Enhanced Production
Given the limited accumulation of valuable secondary metabolites in Salvia miltiorrhiza, metabolic engineering and synthetic biology strategies are being actively explored to enhance their production.
Metabolic Engineering Metabolic engineering approaches focus on manipulating the expression of genes encoding key enzymes or transcription factors to improve the yield of target compounds. A significant strategy involves the overexpression of rate-limiting enzymes in the biosynthetic pathways. For example, the overexpression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (SmHMGR4) has led to a notable increase in the accumulation of tanshinones, including dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA, in S. miltiorrhiza roots nih.gov. Similarly, the overexpression of SmSPL6 has been shown to promote the accumulation of phenolic acids such as rosmarinic acid and salvianolic acid B mdpi.comnih.gov. Beyond enzymes, the manipulation of transcription factors also offers a powerful avenue for yield enhancement; overexpression of SmSCR1, for instance, has resulted in higher tanshinone content frontiersin.org, while silencing negative regulators like SmWRKY32 can conversely boost tanshinone production oup.com. These genetic manipulations are greatly facilitated by established genetic transformation systems and simplified hairy root culture systems in S. miltiorrhiza nih.govmdpi.com.
Synthetic Biology Synthetic biology aims to design and construct novel biological systems or re-engineer existing ones for the efficient and sustainable production of desired compounds. This involves a deeper characterization of the enzymes and regulatory elements within the biosynthetic pathways of tanshinones and phenolic acids, providing foundational knowledge for pathway reconstruction. The ultimate goal is to enable the production of these valuable compounds in heterologous hosts, such as microorganisms, or to optimize their synthesis within the plant itself, offering alternative and potentially more scalable methods compared to traditional cultivation mdpi.com. These strategies address the challenge of limited natural accumulation and provide a promising avenue for meeting the growing demand for S. miltiorrhiza derived bioactive compounds.
Compound Names and PubChem CIDs
Chemical Synthesis and Derivatization of Salvia Miltiorrhiza Chemical Compounds
Total Synthesis of Key Tanshinones (e.g., Tanshinone I)
The total synthesis of tanshinones, a class of abietane-type diterpenoids, has been a subject of considerable research interest. Tanshinone I, a prominent member of this family, was first successfully synthesized in 1968. This pioneering work laid the foundation for subsequent synthetic endeavors.
One of the early and notable routes to Tanshinone I commenced with podocarpic acid, a naturally occurring resin acid. The synthesis involved a sequence of reactions including dehydrogenation, diazotization, reduction, oxidation, and cyclization to construct the characteristic phenanthrene-quinone core of the tanshinone skeleton.
A more versatile and widely adopted approach for the synthesis of Tanshinone I and its analogs involves the Diels-Alder reaction. This powerful cycloaddition strategy allows for the efficient construction of the tricyclic ring system. In a common pathway, a substituted benzoquinone acts as the dienophile, reacting with a suitable diene to form the core structure. Subsequent modifications, such as demethylation and the formation of the furan (B31954) ring via reactions like the Feist-Bénary furan synthesis, complete the total synthesis. For instance, the reaction between 2-methylstyrene and 2-methoxy-1,4-benzoquinone can be utilized to build the phenanthrene-1,4-dione scaffold, which is a key intermediate in a concise three-step synthesis of Tanshinone I.
The development of various synthetic routes has not only provided access to Tanshinone I but has also enabled the synthesis of its derivatives by modifying the starting materials or reaction conditions. These synthetic achievements are crucial for exploring the structure-activity relationships of this important class of natural products.
Total Synthesis of Key Salvianolic Acids (e.g., Salvianolic Acid C, N)
The total synthesis of salvianolic acids, a group of polyphenolic compounds with complex structures, presents a different set of challenges compared to the tanshinones. These molecules are characterized by the presence of multiple catechol and carboxylic acid moieties, making their synthesis and purification intricate.
The first total synthesis of Salvianolic Acid C was a significant achievement in the field. A key strategy in this synthesis involved the construction of the central benzofuran core. This was accomplished through a sequence of reactions that included selective iodination and a Sonogashira coupling to form a key alkyne intermediate, which then underwent cyclization to furnish the benzofuran skeleton. The final steps involved the esterification with a protected Danshensu (B613839) derivative and subsequent deprotection to yield the natural product.
These synthetic routes provide valuable platforms for the preparation of salvianolic acid analogs and for investigating their biological activities.
Table 2: Highlights of Salvianolic Acid Total Synthesis
| Target Molecule | Key Synthetic Feature(s) | Starting Material |
|---|---|---|
| Salvianolic Acid C | Construction of benzofuran via Sonogashira coupling and cyclization. | Commercially available precursors |
Semi-Synthesis and Structural Modification Strategies of Tanshinones
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating a diverse range of derivatives. Tanshinones, being abundant in Salvia miltiorrhiza, are excellent starting materials for such modifications. The primary goals of these structural alterations are to improve their physicochemical properties and enhance their biological activities.
A major limitation of many natural tanshinones is their poor water solubility, which hinders their bioavailability and clinical application. To address this, various derivatization strategies have been employed to introduce hydrophilic functional groups into the tanshinone scaffold.
One common approach is the modification of the furan ring. For example, opening of the furan ring and subsequent derivatization of the resulting functionalities can lead to the introduction of polar groups. Another strategy involves the introduction of amino groups, which can then be converted into water-soluble salts. For instance, the introduction of nitrogen-containing substituents at various positions on the tanshinone skeleton has been shown to improve water solubility. The formation of solid dispersions with hydrophilic polymers is another effective method to enhance the solubility and dissolution rate of tanshinones like cryptotanshinone (B1669641), tanshinone I, and tanshinone IIA.
The design and synthesis of structural analogues of tanshinones aim to explore the structure-activity relationships (SAR) and to develop new compounds with improved potency and selectivity. Modifications have been made to all three rings (A, B, and C) of the tanshinone core.
A-ring modifications: Alterations to the A-ring, although less explored, can influence the biological activity.
B-ring modifications: Changes in the B-ring structure can lead to significant variations in biological effects.
C-ring (furan ring) modifications: The furan ring is a common site for modification. For example, the synthesis of oxazole-based tanshinone IIA derivatives has been reported to yield compounds with potent α-glucosidase inhibitory activity.
A "scaffold hopping" strategy has also been employed, where parts of the tanshinone structure are systematically removed or replaced to understand the contribution of each structural element to the biological activity. This approach has been used to design truncated tanshinone analogues to probe the importance of the A-ring and the ortho-quinone moiety.
Table 3: Examples of Tanshinone Derivatization Strategies
| Modification Strategy | Target Property | Example of Modification |
|---|---|---|
| Introduction of hydrophilic groups | Enhanced solubility and stability | Addition of amino groups, formation of water-soluble salts. |
| Furan ring modification | Altered bioactivity, improved solubility | Opening of the furan ring, synthesis of oxazole derivatives. |
Semi-Synthesis and Structural Modification Strategies of Salvianolic Acids
Similar to tanshinones, salvianolic acids have been the subject of semi-synthetic modifications to enhance their therapeutic potential. The presence of multiple phenolic hydroxyl and carboxylic acid groups provides ample opportunities for chemical derivatization.
A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of two or more different pharmacophores. This approach aims to develop new chemical entities with potentially synergistic or additive biological effects, or with a novel mechanism of action.
The concept of creating hybrid molecules from the active constituents of Salvia miltiorrhiza, such as combining a lipophilic tanshinone with a hydrophilic salvianolic acid, is an intriguing prospect. A hypothetical Cryptotanshinone-Salvianolic Acid hybrid could be designed to harness the distinct biological activities of both parent molecules.
Proposed Synthetic Strategy for a Cryptotanshinone-Salvianolic Acid Hybrid:
Due to the absence of specific literature on the synthesis of Cryptotanshinone-Salvianolic Acid hybrids, a plausible synthetic route can be proposed based on the functional groups present in each molecule. A common strategy for linking two molecules is through the formation of an ester or an amide bond.
Activation of the Carboxylic Acid: A carboxylic acid group on a salvianolic acid molecule (e.g., Salvianolic Acid B) could be activated using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of a Linker (Optional): To provide spatial separation and potentially improve the biological activity of the hybrid, a linker molecule with two reactive ends (e.g., a diamine or a diol) could be introduced.
Coupling with Cryptotanshinone: Cryptotanshinone itself does not possess a readily available functional group for direct coupling. Therefore, a derivative of cryptotanshinone bearing a hydroxyl or an amino group would need to be synthesized first. This could potentially be achieved through selective modification of the tanshinone core.
Ester or Amide Bond Formation: The activated salvianolic acid (or its linker derivative) would then be reacted with the functionalized cryptotanshinone to form a stable ester or amide linkage, yielding the desired hybrid molecule.
The synthesis of such a hybrid would require careful protection of the numerous hydroxyl groups on the salvianolic acid moiety to ensure selective reaction. While challenging, the successful synthesis of such hybrid compounds could lead to the discovery of novel therapeutic agents with enhanced properties.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| Tanshinone I |
| Salvianolic Acid C |
| Salvianolic Acid N |
| Cryptotanshinone |
| Podocarpic acid |
| 2-Methylstyrene |
| 2-Methoxy-1,4-benzoquinone |
| Danshensu |
| 3,4-Dimethoxybenzaldehyde |
| Tanshinone IIA |
| Dicyclohexylcarbodiimide (DCC) |
Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives
The chemical compounds found in Salvia miltiorrhiza (Danshen), primarily tanshinones and salvianolic acids, serve as valuable scaffolds for the synthesis of novel derivatives with enhanced or modified biological activities. Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a molecule relates to its biological function, are crucial in guiding the development of more potent and selective therapeutic agents. These studies involve systematic modifications of the parent natural product and subsequent evaluation of the pharmacological effects of the resulting synthetic derivatives.
SAR of Tanshinone Derivatives
Tanshinones, a class of abietane (B96969) diterpenoid quinones, are major lipophilic constituents of Danshen. nih.gov Key compounds like tanshinone I, tanshinone IIA, and cryptotanshinone have been extensively used as starting materials for chemical synthesis and derivatization to explore and improve their therapeutic potential. nih.govnih.gov
Anticancer and Tubulin Inhibition Activity:
Research into the anticancer properties of tanshinone I analogs has established meaningful SARs. A key finding is that modifications to the C-17 position of the tanshinone I scaffold can lead to a significant improvement in both anticancer efficacy and water solubility. frontiersin.org Further studies on tanshinone IIA derivatives revealed that cleaving the A ring could enhance anti-cancer activity. The introduction of a methoxy group to the phenyl ring was found to further boost this activity. researchgate.net Specifically, a derivative designated as 2f, which has a methoxy group at the C-8 position, showed potent activity against six human cancer cell lines, with IC50 values ranging from 0.28 to 3.16 μM. This compound was found to bind to the colchicine site on tubulin, thereby inhibiting its assembly and disrupting the microtubule network. researchgate.net
Spleen Tyrosine Kinase (SYK) Inhibition:
Pharmacophore-based screening and subsequent biochemical assays have identified tanshinones as inhibitors of spleen tyrosine kinase (SYK), a target for autoimmune and inflammatory disorders. rsc.orgsemanticscholar.org SAR studies demonstrated that both tanshinone I and tanshinone IIA bind deeply within the active site of SYK. rsc.org The inhibitory activity is sensitive to the specific structure of the tanshinone analog.
| Compound | SYK Inhibitory Activity (IC50) |
| Tanshinone I | 1.72 µM |
| Tanshinone IIA | 3.2 µM |
| ST32da | 46 µM |
| ST32db | 51 µM |
| This table presents the half-maximal inhibitory concentration (IC50) values of various tanshinone analogs against spleen tyrosine kinase (SYK), indicating their relative potency. Data sourced from rsc.orgsemanticscholar.org. |
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition:
Tanshinones have been identified as potent and selective inhibitors of 11β-HSD1, a promising drug target for metabolic syndrome. nih.govnih.gov To explore the SAR and improve druggability, over 40 derivatives were designed and synthesized using tanshinone IIA and cryptotanshinone as starting materials. nih.govnih.gov These studies led to the identification of more than 10 derivatives with potent in vitro inhibitory activity against 11β-HSD1 and good selectivity over the related 11β-HSD2 enzyme. nih.gov
Other Activities:
SAR studies have also been applied to develop tanshinone derivatives for other therapeutic targets.
STAT3 Inhibition: The natural product cryptotanshinone was modified based on a structure-based strategy to create more effective inhibitors of STAT3, a target in triple-negative breast cancer. The synthetic derivative, KYZ3, showed a 22- to 24-fold increase in antitumor activity compared to the parent compound. researchgate.net
Antibacterial Activity: The synthesis of 2-(N-pyrrolidine-alkyl) tanshinones produced derivatives with selective antibacterial activity against Gram-positive bacteria. researchgate.net
Androgen Receptor (AR) Inhibition: A series of methoxy-substituted tanshinone IIA derivatives showed significant inhibition of dihydrotestosterone (DHT)-mediated androgen receptor transactivation. A derivative named TAN-24, containing three methoxy groups, demonstrated the strongest inhibitory effect. researchgate.net
SAR of Salvinal Derivatives
Salvinal, a natural lignan also isolated from the roots of Salvia miltiorrhiza, has demonstrated strong cytotoxic properties by inhibiting microtubule assembly. nih.gov To improve its anticancer potential, a series of derivatives were synthesized to evaluate their SAR. Modifications were made at the C-2, 3, 5, and 7 positions of the salvinal benzofuran skeleton. nih.gov
The antiproliferative effects of twenty-four synthetic derivatives were evaluated against human carcinoma cell lines. Six of these compounds exhibited greater anticancer activity than the parent salvinal compound. nih.gov Notably, compound 25 displayed excellent anticancer activity with IC50 values of 0.13–0.14 µM against multiple cancer cell lines, including those resistant to other drugs. In vitro microtubule depolymerization assays confirmed that compound 25 acts in a dose-dependent manner, similar to salvinal. nih.gov This suggests that specific substitutions on the salvinal scaffold can dramatically enhance its potency as a microtubule-depolymerizing agent. nih.gov
| Compound | IC50 against KB cells (µM) |
| Salvinal (4) | 5.0 |
| Compound 19 | Data not specified but showed improved activity |
| Compound 20 | Data not specified but showed improved activity |
| Compound 25 | 0.13 |
| Compound 26 | Data not specified but did not show microtubule effect |
| This table highlights the half-maximal inhibitory concentration (IC50) of salvinal and its most potent derivative, compound 25, against the KB human carcinoma cell line. It also notes other derivatives with altered activity profiles. Data sourced from nih.gov. |
These SAR studies underscore the value of Salvia miltiorrhiza compounds as templates for medicinal chemistry, enabling the generation of novel derivatives with improved potency and selectivity for a wide range of therapeutic targets.
Mechanistic Pharmacological Investigations of Isolated Salvia Miltiorrhiza Chemical Compounds Pre Clinical/molecular Focus
Cellular and Molecular Mechanisms of Action (e.g., in vitro and in vivo animal models)
The bioactive compounds derived from Danshen orchestrate a wide array of cellular responses by interacting with numerous signaling pathways and molecular targets. These interactions form the basis of their observed anti-inflammatory, antioxidant, and cell-regulatory effects.
Anti-inflammatory Signaling Pathways (e.g., NF-κB, Cytokine Modulation)
A primary mechanism of action for many Danshen compounds is the modulation of inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a key target.
Tanshinones : Compounds such as Tanshinone I, Tanshinone IIA, and Tanshinone IIB have been shown to inhibit the NF-κB signaling pathway. This inhibition leads to a decreased production of pro-inflammatory cytokines. nih.gov Specifically, Tanshinone IIA has been found to inhibit nuclear factor-κB (NF-κB) activity by activating the Pregnane X receptor (PXR), which in turn downregulates the expression of inflammatory chemokines like CCL2. frontiersin.org Cryptotanshinone (B1669641) also demonstrates anti-inflammatory effects by targeting the NF-κB pathway. nih.gov
Salvianolic Acids : Salvianolic acid B exerts anti-inflammatory effects by inhibiting the receptor for advanced glycosylation end products (RAGE)/Diaphanous1 (DIAPH1) pathway in microglia. In models of staphylococcal pneumonia, Salvianolic acid B reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and decreased the expression of NF-κBp65. mdpi.com
Beyond NF-κB, these compounds modulate other critical inflammatory cascades, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. Cryptotanshinone, for instance, has been shown to exert therapeutic effects in cardiovascular diseases by targeting both the NF-κB and MAPK pathways. nih.gov Network pharmacology analyses have further confirmed that the anti-inflammatory actions of Salvia miltiorrhiza involve the regulation of the IL-17 and TNF signaling pathways. nih.gov
| Compound | Target Pathway | Observed Effect | Model System |
|---|---|---|---|
| Tanshinone IIA | NF-κB | Inhibition of activity, downregulation of CCL2 | In vitro |
| Cryptotanshinone | NF-κB, MAPK | Inhibition of pathways | Cardiovascular disease models |
| Salvianolic Acid B | RAGE/DIAPH1 | Inhibition of pathway in microglia | In vitro (microglia) |
| Salvianolic Acid B | NF-κB | Decreased NF-κBp65, IL-1β, IL-6, TNF-α | In vivo (rat pneumonia model) |
Antioxidant Cascades and Reactive Oxygen Species Scavenging
The phenolic structure of salvianolic acids and the quinone structure of tanshinones confer potent antioxidant properties. These compounds mitigate oxidative stress through direct scavenging of reactive oxygen species (ROS) and by modulating endogenous antioxidant systems.
Salvianolic Acids : Salvianolic acids A and B are recognized as powerful antioxidants due to their polyphenolic structure. nih.gov They function by directly scavenging free radicals and reducing oxidative stress. Furthermore, they can enhance the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov For example, Salvianolic acid B protects cardiomyocytes from H₂O₂-induced injury by reducing ROS production and activating the SIRT1/AMPK/PGC-1α signaling pathway. mdpi.com
Tanshinones : Tanshinone compounds contribute to the reduction of cellular oxidative stress. nih.gov Tanshinone IIA has been noted for its ability to scavenge lipid free radicals within the cardiac sarcoplasmic reticulum. nih.gov Cryptotanshinone has been shown to combat neurological diseases by acting on the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response. nih.gov
Salvia miltiorrhiza Polysaccharides (SMP) : These macromolecules also exhibit significant antioxidant activity, effectively scavenging free radicals and inhibiting oxidative stress reactions. nih.gov
Regulation of Apoptosis and Cell Proliferation (Mechanistic)
Danshen compounds have demonstrated the ability to regulate fundamental cellular processes like apoptosis (programmed cell death) and proliferation, which is particularly relevant in cancer research.
Induction of Apoptosis : S. miltiorrhiza extract can trigger intrinsic apoptosis in various cancer cells through pathways dependent on caspases and poly (ADP-ribose) polymerase (PARP). mdpi.com Cryptotanshinone induces ROS-dependent autophagy and mitochondria-mediated apoptosis. selleckchem.com It inhibits cancer cell proliferation by targeting key signaling pathways such as PI3K/Akt/mTOR and STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and survivin. nih.govselleckchem.comfrontiersin.org Tanshinone IIA has been found to induce apoptosis in U937 leukemia cells by upregulating active Caspase 3 and Bax while downregulating the anti-apoptotic protein Bcl-2. frontiersin.org
Inhibition of Proliferation : Cryptotanshinone significantly inhibits the proliferation of prostate cancer cells that have constitutively active STAT3 by blocking its activity, which results in cell cycle arrest in the G0-G1 phase. selleckchem.com Salvianolic acid B has been shown to inhibit the proliferation of colon cancer cells by inducing autophagy and to suppress the growth of endometrial cancer cells by inhibiting the PI3K/Akt signaling pathway. mdpi.com
| Compound | Cell Line | Mechanism | Outcome |
|---|---|---|---|
| Cryptotanshinone | DU145 (Prostate Cancer) | Inhibits STAT3 phosphorylation, downregulates Cyclin D1, Bcl-xL | G0/G1 cell cycle arrest, inhibited proliferation |
| Tanshinone IIA | U937 (Leukemia) | Inhibits PI3K/Akt/mTOR, upregulates Caspase 3/Bax, downregulates Bcl-2 | Induction of apoptosis |
| Salvianolic Acid B | MFE-280 (Endometrial Cancer) | Inhibits PI3K/Akt pathway, promotes autophagy-related proteins | Induction of autophagy, apoptosis, and senescence |
| S. miltiorrhiza Extract | CCRF-CEM (Leukemia) | Induces ROS, increases cleaved caspase-3, -7, -9 and PARP | Induction of intrinsic apoptosis |
Modulation of Cellular Adhesion Molecules and Endothelial Function
The cardiovascular protective effects of Danshen are partly due to the ability of its compounds to modulate endothelial function and interfere with the processes of cellular adhesion, which are critical early events in atherosclerosis.
Salvianolic Acids : These compounds have been shown to inhibit leukocyte-endothelial cell adherence. nih.gov This is a crucial step in the development of atherosclerotic plaques. Salvianolic acid B specifically acts as an antagonist for the scavenger receptor CD36, which is involved in the uptake of modified low-density lipoprotein (mLDL) by macrophages. By inhibiting this uptake, it reduces foam cell formation, a hallmark of atherosclerosis. nih.gov
Tanshinones : Cryptotanshinone can inhibit the expression of adhesion molecules that are induced by oxidized LDL, further preventing the recruitment of inflammatory cells to the vessel wall. nih.gov
Other Compounds : Ursolic acid, another compound found in Danshen, has been shown to upregulate endothelial nitric oxide synthase (eNOS), an enzyme critical for producing nitric oxide, a key vasodilator that maintains vascular health. mdpi.com
Enzyme Modulation and Receptor Binding Studies
The chemical constituents of Danshen interact with a variety of enzymes and cellular receptors, leading to the modulation of their activity.
Enzyme Inhibition :
Tanshinones have been identified as potent inhibitors of human carboxylesterases (CEs), enzymes involved in the metabolism of many esterified drugs. nih.gov
Tanshinone I, Tanshinone IIA, and Cryptotanshinone are inhibitors of human monoamine oxidase A (MAO-A). researchgate.net
Tanshinone IIA inhibits the activity of renin, a key enzyme in the renin-angiotensin system, thereby decreasing the production of angiotensin II. nih.gov It also inhibits cyclooxygenase-2 (COX-2), a rate-limiting enzyme in prostaglandin synthesis. frontiersin.org
Both Tanshinone IIA and Cryptotanshinone are potent inhibitors of soluble epoxide hydrolase (sEH), a pro-inflammatory enzyme. mdpi.com
Furthermore, Tanshinone IIA and its derivatives have been shown to be effective inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov
Receptor Binding :
Salvianolic Acid B has been shown to bind directly to the scavenger receptor CD36 with a high affinity (dissociation constant K(D) = 3.74 μM), physically blocking the receptor's function. nih.gov It has also been identified as a potential bioactive compound that targets the endothelin A receptor. nih.gov
Cryptotanshinone has been found to target androgen receptor (AR) signaling, blocking androgen-induced AR dimerization and inhibiting the growth of prostate cancer cells. nih.gov
Identification of Molecular Targets and Ligand-Protein Interactions
Advanced analytical and computational techniques have enabled the identification of specific molecular targets for Danshen compounds, revealing direct ligand-protein interactions.
Cryptotanshinone : This compound is a well-documented inhibitor of STAT3, with a reported IC50 of 4.6 μM in a cell-free assay. selleckchem.comtargetmol.com It is believed to bind to the SH2 domain of STAT3, which prevents its phosphorylation and dimerization, thereby inhibiting its activity. selleckchem.com Other direct targets include PI3K/Akt/mTOR pathway components and Aurora A kinase. nih.govnih.gov
Salvianolic Acids : Through affinity assays and molecular modeling, salvianolic acids A and B were identified as inhibitors of protein-protein interactions mediated by the SH2 domains of Src-family kinases, such as Src and Lck. nih.gov More recently, Salvianolic acid B was found to interact directly with the N-terminal domain of β-actin, enhancing its stability and thereby inhibiting cancer cell migration. mdpi.com
Tanshinone IIA : This compound has been shown to interact with and inhibit renin. nih.gov It also activates the Pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and inflammation. frontiersin.org
Network Pharmacology and Molecular Docking : These computational approaches have identified key hub targets for Salvia miltiorrhiza compounds in various disease models. Core targets frequently identified include AKT1, EGFR, STAT3, TP53, IL-6, and TNF. nih.govresearchgate.net Molecular docking simulations predict strong binding affinities between compounds like cryptotanshinone and tanshinone IIA and the active sites of these protein targets, supporting their roles as key mediators of the observed pharmacological effects. nih.govnih.gov
| Compound Name |
|---|
| Angiotensin II |
| Cryptotanshinone |
| Danshensu (B613839) |
| Dihydrotanshinone (B163075) I |
| Lithospermic acid |
| Magnesium lithospermate B |
| Protocatechualdehyde |
| Rosmarinic acid |
| Salvianolic acid A |
| Salvianolic acid B |
| Salvianolic acid C |
| Tanshinone I |
| Tanshinone IIA |
| Tanshinone IIB |
| Ursolic acid |
Signal Transduction Pathway Interrogation (e.g., PI3K/Akt, Nrf2)
Isolated chemical compounds from Salvia miltiorrhiza (Danshen) have been extensively investigated for their capacity to modulate critical intracellular signal transduction pathways, notably the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are central to cellular processes such as survival, apoptosis, and oxidative stress response. Pre-clinical and molecular studies have elucidated the specific mechanisms by which these compounds exert their pharmacological effects through interaction with key components of these cascades.
PI3K/Akt Pathway Modulation
The PI3K/Akt signaling pathway is a primary regulator of cell growth, proliferation, survival, and apoptosis. nih.gov Dysregulation of this pathway is implicated in numerous pathological conditions. Several compounds from Danshen have been shown to interact directly with this pathway, often in a context-dependent manner (activation or inhibition).
Salvianolic Acid B (Sal B) has been identified as a significant activator of the PI3K/Akt pathway. In preclinical models using rat cerebral microvascular endothelial cells (rCMECs), Sal B pretreatment was found to protect against hydrogen peroxide-induced apoptosis. nih.gov Mechanistic studies revealed that this protective effect was mediated through the activation of PI3K/Akt signaling. nih.gov Inhibition of PI3K completely abrogated the anti-apoptotic effects of Sal B, confirming the pathway's critical role in its mechanism of action. nih.gov Further research has shown that Sal B can also promote M2 macrophage polarization through the SIRT1/PI3K/AKT pathway, which is beneficial in alleviating limb ischemia in mouse models. nih.govbohrium.com
Cryptotanshinone (CPT) , a lipophilic diterpenoid, also modulates the PI3K/Akt pathway, though its effects appear to be highly dependent on the cellular context. In non-small cell lung cancer (NSCLC) cell lines, CPT has been shown to induce apoptosis and G0/G1 cell cycle arrest by inhibiting the PI3K/Akt/GSK-3β signaling pathway. mdpi.com This inhibitory action on a key survival pathway contributes to its anti-tumor effects. mdpi.comnih.gov Conversely, in other models, CPT exerts protective effects through this pathway. For instance, it has been shown to have anti-stroke and neuroprotective properties by suppressing PI3K/Akt signaling. nih.gov Another study found that CPT provides protection in models of cardiorenal syndrome by regulating the PI3K/Akt/mTOR pathway. china-pharmacy.com A preliminary transcriptomics analysis suggested CPT may regulate the PI3K-AKT pathway to achieve its effects. nih.gov
The following table summarizes the preclinical research findings on the interaction of select Salvia miltiorrhiza compounds with the PI3K/Akt signaling pathway.
| Compound | Model System | Key Findings | Observed Effect on Pathway |
| Salvianolic Acid B | Rat Cerebral Microvascular Endothelial Cells | Attenuated H₂O₂-induced apoptosis. nih.gov | Activation nih.gov |
| Mouse Model of Limb Ischemia | Promoted M2 macrophage polarization. nih.govbohrium.com | Activation nih.govbohrium.com | |
| Rat Myocardial Ischemia/Reperfusion | Reduced myocardial infarct size and inflammation. researchgate.net | Activation researchgate.net | |
| Cryptotanshinone | Non-Small Cell Lung Cancer (NSCLC) Cells | Induced G0/G1 cell cycle arrest and apoptosis. mdpi.com | Inhibition mdpi.com |
| Rat Model of Depression | Alleviated depressive symptoms. nih.gov | Regulation nih.gov | |
| Rat Model of Cardiorenal Syndrome | Protected heart and kidney function. china-pharmacy.com | Regulation china-pharmacy.com |
Nrf2 Pathway Modulation
The Nrf2 signaling pathway is the primary cellular defense mechanism against oxidative stress. nih.gov Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. nih.gov Upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. frontiersin.org Several tanshinones from Danshen are potent modulators of this pathway.
Tanshinone IIA (TIIA) is a well-documented activator of the Nrf2 pathway. nih.govresearchgate.net In mouse skin epidermal JB6 cells, TIIA was found to upregulate the mRNA and protein levels of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.gov The mechanism for this activation was shown to be, in part, epigenetic, as TIIA treatment led to the demethylation of the Nrf2 gene promoter. nih.gov Other studies have shown that TIIA can activate the Nrf2 pathway by reinforcing Sestrin2 (Sesn2), which leads to the downregulation of Keap1. worldscientific.com This activation of the Nrf2/antioxidant response element (ARE) pathway is linked to the protective effects of TIIA in various models of cellular stress, including contrast-induced nephropathy and uric acid-induced fibrosis. karger.comnih.gov
Tanshinone I (T-I) and Dihydrotanshinone (DHT) have also been identified as potent inducers of the Nrf2-dependent stress response. In human dermal fibroblasts, both compounds were shown to upregulate Nrf2 protein levels and its target genes. nih.gov The underlying mechanism involves a decrease in Nrf2 ubiquitination, which leads to the stabilization of the Nrf2 protein. nih.gov This activation of the Nrf2 pathway was associated with photoprotective effects against solar-simulated UV damage. nih.gov
Interestingly, the effect of Dihydrotanshinone I (DHT) on the Nrf2 pathway appears to be context-dependent. While it acts as an Nrf2 activator in skin cells, a study on ovarian cancer models demonstrated an opposing effect. nih.govnih.gov In this cancer context, DHT was found to inhibit Nrf2 by enhancing its binding to Keap1, which potentiated its ubiquitination and subsequent degradation. nih.gov This Nrf2 inhibition led to an increase in oxidative stress within the cancer cells, contributing to the compound's anti-tumor activity. nih.gov
The following table summarizes the preclinical research findings on the interaction of select Salvia miltiorrhiza compounds with the Nrf2 signaling pathway.
| Compound | Model System | Key Findings | Observed Effect on Pathway |
| Tanshinone IIA | Mouse Skin Epidermal JB6 Cells | Upregulated Nrf2 and target genes (HO-1, NQO-1) via promoter demethylation. nih.gov | Activation nih.gov |
| NIH-3T3 Cells & in vivo Pulmonary Fibrosis Model | Inhibited myofibroblast activation via Sesn2-mediated Keap1 downregulation. worldscientific.com | Activation worldscientific.com | |
| Rat Model of Contrast-Induced Nephropathy | Activated Nrf2/ARE pathway, upregulating HO-1. karger.com | Activation karger.com | |
| Tanshinone I | Human Dermal Fibroblasts | Upregulated Nrf2 protein levels and target genes by decreasing ubiquitination. nih.gov | Activation nih.gov |
| Dihydrotanshinone | Human Dermal Fibroblasts | Increased Nrf2 protein stability and protected against UV damage. nih.gov | Activation nih.gov |
| Ovarian Cancer Cells & Xenograft Model | Enhanced Keap1-mediated Nrf2 ubiquitination and degradation, promoting oxidative stress. nih.gov | Inhibition nih.gov | |
| Danshensu | Ischemia-Reperfusion Injury Model | Enhanced activity of endogenous antioxidants. frontiersin.org | Activation frontiersin.org |
Advanced Analytical Methodologies for Salvia Miltiorrhiza Chemical Compounds
Qualitative and Quantitative Analysis in Complex Biological and Plant Matrices
Various chromatographic and spectroscopic techniques are employed for the qualitative and quantitative analysis of Salvia miltiorrhiza compounds in both plant and biological matrices.
Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly efficient method for the rapid quantification of bioactive compounds in Salvia miltiorrhiza and its derived products nih.govnih.gov. A polarity-switching strategy in UPLC-MS/MS allows for the simultaneous detection of compounds sensitive to different ionization modes in a single run, such as salvianate A, salvianolic acid A, and rosmarinic acid (sensitive in negative ion mode), and cryptotanshinone (B1669641), dihydrotanshinone (B163075), tanshinone IIA, and tanshinone I (sensitive in positive ion mode) nih.gov. This approach significantly shortens analysis time compared to conventional methods nih.govnih.gov.
High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) is widely used for the qualitative and quantitative analysis of phenolic compounds and tanshinones in Salvia miltiorrhiza mdpi.comnih.govresearchgate.netnih.gov. This method has been successfully applied to quantify marker compounds like cryptotanshinone, tanshinone I, and tanshinone IIA mdpi.com, as well as various phenolic acids including salvianolic acid B, salvianic acid A sodium, and rosmarinic acid nih.gov. For instance, an HPLC/PDA strategy was established for the simultaneous quantitative determination of five phenolic acids from S. miltiorrhiza techscience.com. Furthermore, online comprehensive 2D-LC coupled with hybrid linear ion-trap Orbitrap-MS has been developed to enhance peak capacity and resolution, characterizing up to 51 phenolic acid compounds techscience.com.
Quantitative proton nuclear magnetic resonance spectroscopy (qNMR) offers a fast, stable, and accurate alternative for the simultaneous detection and identification of several metabolites in crude extracts mdpi.com. A selective qNMR method has been established for the quantitative determination and validation of four lipid-soluble ketones—tanshinone I, tanshinone IIA, dihydrotanshinone, and cryptotanshinone—in fresh Salvia miltiorrhiza root extracts mdpi.com. This method can achieve results in 19 minutes per sample, significantly faster than HPLC, which may take over 60 minutes mdpi.com.
Method Validation for Compound Detection and Quantification
Rigorous method validation is essential to ensure the reliability, accuracy, and sensitivity of analytical procedures for Salvia miltiorrhiza compounds. Key validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, recovery, and stability mdpi.comnih.govnih.govmdpi.comnih.govresearchgate.netmdpi.com.
For UPLC-MS/MS methods, validation has shown linearity (r ≥ 0.9916), LODs ranging from 0.003 to 0.135 ng/mL, LOQs from 0.010 to 0.450 ng/mL, precision with relative standard deviations (RSDs) for mean values ranging from 48.23 ± 2.58 ng/mL to 53.72 ± 3.11 ng/mL, recoveries between 2.04% and 5.79% RSD, and stability with RSD ≤ 7.52% nih.govnih.gov.
HPLC-DAD methods for phenolic compounds have demonstrated good linear regression (r² > 0.9991), recoveries between 95.64% and 101.67%, and RSDs less than 3.01% nih.govresearchgate.net. For tanshinones, HPLC methods have shown good linearity, injection precision, stability, and repeatability (RSD < 2%) mdpi.com.
Validation of qNMR methods for ketones in Salvia miltiorrhiza extracts also confirmed good linearity, precision, stability, accuracy, LOD, and LOQ, with results consistent with those obtained by HPLC analysis mdpi.com.
Metabolomics Approaches for Comprehensive Profiling
Metabolomics provides a powerful tool for the comprehensive profiling of metabolites in Salvia miltiorrhiza, aiding in understanding its metabolic variations and responses to environmental factors.
Combined NMR and LC-DAD-MS analyses have been used for systematic metabonomic characterization of Salvia miltiorrhiza cultivars acs.org. NMR methods are effective for quantitatively detecting abundant plant metabolites, including primary (sugars, amino acids, carboxylic acids) and secondary metabolites, while LC-DAD-MS excels at selectively detecting secondary metabolites acs.org. These studies revealed that the Salvia miltiorrhiza metabonome is dominated by 28 primary metabolites and 4 polyphenolic secondary metabolites, with N-acetylglutamate, asparate, fumurate, and yunnaneic acid D being reported for the first time in this plant acs.org.
Targeted and widely targeted metabolomics approaches using UPLC-MS/MS have been applied to investigate the accumulation patterns of Salvia miltiorrhiza chemical components under different soil conditions and in response to replant disease nih.govmdpi.comlcsciences.com. For instance, a comprehensive targeted metabolomic analysis detected and quantitatively measured 1,269 metabolites spanning 11 categories in S. miltiorrhiza roots, revealing distinct metabolite distribution profiles between normal and replant-diseased roots nih.gov. Phenolic acids and terpenoids are among the comprehensively characterized metabolites lcsciences.com.
Spatial metabolomics, combining metabolomics approaches with mass spectrometry imaging (MSI) such as desorption electrospray ionization mass spectrometry imaging (DESI-MSI), provides insights into the spatial distribution of metabolites within different plant parts researchgate.net. This approach has been used to study the distribution and compositional characteristics of metabolites in various tissue parts of Salvia miltiorrhiza roots, revealing significant spatial heterogeneity and inferring biosynthetic pathways researchgate.net.
Bioanalytical Method Development for Compound Research
Bioanalytical method development focuses on quantifying Salvia miltiorrhiza compounds in biological samples for pharmacokinetic studies and screening active components.
HPLC-MS/MS methods are developed and validated for the simultaneous quantification of multiple bioactive constituents from Salvia miltiorrhiza in biological matrices like rat plasma mdpi.com. Such methods are crucial for comparative pharmacokinetic studies, allowing researchers to assess the absorption, distribution, metabolism, and excretion of compounds like tanshinone IIA, dihydrotanshinone I, and other phenolic acids after administration mdpi.com.
Cell membrane chromatography (CMC) is an advanced bioanalytical technique used for screening potential active components from natural products acs.org. For Salvia miltiorrhiza, an APTES-decorated HepG2 cancer stem cell membrane chromatography (CSCMC) system has been established to screen active components, identifying tanshinone IIA, cryptotanshinone, and dihydrotanshinone I as compounds retained on this model, demonstrating their potential efficacy on HepG2 cancer stem cells acs.org.
Biotransformation and Metabolism Studies of Salvia Miltiorrhiza Chemical Compounds in Vitro and Animal Models
Phase I and Phase II Metabolic Pathways
The metabolism of Salvia miltiorrhiza compounds involves a combination of Phase I and Phase II biotransformation reactions, which modify the parent compounds into more polar metabolites for easier excretion.
Phase I Metabolism: Phase I reactions primarily involve oxidation, reduction, and hydrolysis, introducing or exposing functional groups. For tanshinones, oxidation is a dominant reaction. Studies using rat liver microsomes have shown that tanshinone I undergoes oxidation nih.gov. Hydroxylation in the ring system, S-oxidation, and N-deethylation on the side chain are identified as main Phase I metabolic reactions for various compounds, including those found in Salvia miltiorrhiza nih.gov. Dehydrogenation has also been observed, particularly in the biotransformation of cryptotanshinone (B1669641) to tanshinone IIA in a pig model.
Phase II Metabolism: Phase II reactions involve conjugation of Phase I metabolites or parent compounds with endogenous molecules, leading to the formation of more water-soluble conjugates. O-glucuronidation is a major Phase II pathway for tanshinones, as demonstrated for tanshinone I in rats after oral administration nih.gov. For phenolic acids like salvianolic acid A (a compound structurally related to salvianolic acid B), methylation and glucuronidation are identified as significant in vivo metabolic pathways in rats. Sulfation has also been noted as a Phase II metabolic reaction for active components such as tanshinone IIA, protocatechuic aldehyde, and danshensu (B613839).
The main metabolic reactions for key Salvia miltiorrhiza compounds are summarized in the table below:
| Compound Class | Phase I Reactions | Phase II Reactions | Specific Examples/Notes |
|---|---|---|---|
| Tanshinones | Oxidation, Hydroxylation, Dehydrogenation, S-oxidation, N-deethylation | O-Glucuronidation, Sulfation | Tanshinone I: Oxidation (rat liver microsomes), O-Glucuronidation (in vivo in rats) nih.gov. Cryptotanshinone: Dehydrogenation to Tanshinone IIA. Tanshinone IIA: Sulfation. |
| Salvianolic Acids | Hydroxylation, Demethylation, Decarboxylation | Methylation, Glucuronidation, Sulfation | Salvianolic acid A: Methylation (catalyzed by COMT), Glucuronidation. Salvianolic acid B: Sulfation. |
| Other Phenolics (e.g., Danshensu, Protocatechuic Aldehyde) | Hydroxylation, Dehydrogenation | Methylation, Sulfation, Glucuronidation | Danshensu and Protocatechuic Aldehyde: Methylation, Sulfation, Glucuronidation. |
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, UGTs)
Various enzyme systems play pivotal roles in the biotransformation of Salvia miltiorrhiza compounds.
Cytochrome P450s (CYPs): CYP isoenzymes are crucial Phase I enzymes responsible for the metabolism of numerous xenobiotics and endogenous compounds. While specific CYP isoforms involved in the metabolism of individual tanshinones are extensively studied, salvianolic acid B has been shown to modulate CYP activity. For instance, salvianolic acid B can down-regulate CYP3A4 and CYP1A2 mRNA expression in HepG2 cells. This suggests potential for drug-herb interactions where Salvia miltiorrhiza components might influence the metabolism of co-administered drugs.
UDP-Glucuronosyltransferases (UGTs): UGTs are key Phase II enzymes that catalyze the glucuronidation of compounds. UGT1A, particularly UGT1A9, has been identified as an enzyme capable of glucuronidating tanshinone IIA, potentially reducing its intracellular exposure. For salvianolic acid A, UGT1A1 and UGT1A9 are major human UGT isoforms responsible for its glucuronidation.
Other Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) is involved in the reduction of tanshinone I, generating catechol intermediates that are subsequently conjugated with glucuronic acid by UGTs nih.gov. Catechol O-methyltransferase (COMT) is responsible for the methylation of salvianolic acid A, producing O-methylated derivatives. Glutathione S-transferases (GSTs), which are Phase II enzymes, can also be induced by salvianolic acid B, potentially offering protection against chemical carcinogenesis.
The primary enzyme systems involved in the metabolism of Salvia miltiorrhiza compounds are detailed below:
| Enzyme System | Role in Biotransformation | Specific Compounds/Reactions |
|---|---|---|
| Cytochrome P450s (CYPs) | Phase I oxidation, modulation of drug metabolism | Salvianolic acid B down-regulates CYP3A4 and CYP1A2 mRNA expression. |
| UDP-Glucuronosyltransferases (UGTs) | Phase II glucuronidation | UGT1A9 for Tanshinone IIA; UGT1A1 and UGT1A9 for Salvianolic acid A. |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Reduction | Tanshinone I reduction nih.gov. |
| Catechol O-methyltransferase (COMT) | Phase II methylation | Salvianolic acid A methylation. |
| Glutathione S-transferases (GSTs) | Phase II conjugation, detoxification | Induced by Salvianolic acid B. |
Metabolite Identification and Characterization
The identification and characterization of metabolites are critical for understanding the metabolic fate and potential activity of Salvia miltiorrhiza compounds. Advanced analytical techniques, such as high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) and ultra-high performance liquid chromatography-quadrupole/time-of-flight (UHPLC-Q/TOF) mass spectrometry, are commonly employed for this purpose nih.gov.
For tanshinones, numerous Phase I metabolites have been identified. For instance, 26 Phase I metabolites of a diterpene (similar to tanshinones) were characterized by UHPLC-Q/TOF, primarily resulting from hydroxylation, S-oxidation, and N-deethylation nih.gov. Microbial biotransformation studies, such as the incubation of cryptotanshinone with Mucor rouxii, have yielded seven ring-contracted derivatives, some of which were novel nih.gov.
For hydrophilic components, methylation and glucuronidation are key modification pathways. For salvianolic acid A, four major methylated metabolites (3-O-methyl-, 3′-O-methyl-, 3,3″-O-dimethyl-, and 3′,3″-O-dimethyl-salvianolic acid A) have been identified and characterized using NMR and other spectroscopic methods from rat bile and in vitro co-incubation systems. Similarly, studies in zebrafish have characterized metabolites of tanshinone IIA, protocatechuic aldehyde, danshensu, and salvianolic acid B, revealing methylation, hydroxylation, dehydrogenation, hydrolysis, sulfation, and glucuronidation as the main metabolic reactions.
Pharmacokinetic Profiles in Pre-Clinical Animal Models
Pharmacokinetic studies in pre-clinical animal models provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of Salvia miltiorrhiza compounds.
Tanshinones: Lipophilic tanshinones, such as tanshinone IIA, generally exhibit rapid uptake by organs and tissues from the blood, followed by a slower systemic clearance. In mice, the slower clearance half-life (T1/2) for tanshinone IIA was estimated to be 3.4 hours. Pharmacokinetic curves for intravenously administered tanshinones in rats, rabbits, and pigs often follow two-compartment or multiple-compartment models, with a very fast initial component (half-life < 10 minutes) and a slower component (half-life 1–3 hours). Interactions among Dan-shen chemicals can significantly affect their pharmacokinetic parameters. For example, plasma tanshinone IIA concentration was substantially increased (up to 28-fold) when salvianolic acid B extract was included in the dosing emulsion after intravenous administration in rats. However, this effect might be less dramatic with oral delivery due to liver first-pass metabolism.
Salvianolic Acids: Salvianolic acid B is known for its relatively low bioavailability, primarily due to extensive first-pass metabolism. It is rapidly absorbed and metabolized in the body, exhibiting a relatively short half-life. Studies on salvianolic acid A in rats indicate rapid hepatic metabolism and high biliary excretion, primarily in the form of methylated conjugates.
The pharmacokinetic characteristics of selected Salvia miltiorrhiza compounds in pre-clinical models are summarized below:
| Compound | Animal Model | Key Pharmacokinetic Findings |
|---|---|---|
| Tanshinone IIA | Mice, Rats, Rabbits, Pigs | Two- or multiple-compartment model after IV administration. Rapid tissue uptake, slower systemic clearance (T1/2 ~3.4 hours in mice). Plasma concentration significantly increased by co-administration of salvianolic acid B extract (IV). |
| Salvianolic Acid B | Various pre-clinical models | Rapid absorption and metabolism, relatively short half-life. Low bioavailability due to extensive first-pass metabolism. |
| Salvianolic Acid A | Rats | Rapid hepatic metabolism and high biliary excretion as methylated conjugates. |
Synergistic and Antagonistic Interactions Among Salvia Miltiorrhiza Chemical Compounds Mechanistic Investigations
Molecular Basis of Combinatorial Effects in Cellular Models
Research has demonstrated that the chemical compounds within Salvia miltiorrhiza can exhibit complex combinatorial effects at the cellular level, influencing various physiological and pathological processes. These interactions often involve modulating multiple signaling pathways, leading to enhanced or diminished biological responses.
For instance, studies investigating anti-atherosclerotic effects have shown diverse interactions. A combination of Salvia miltiorrhiza (Danshen) and Pueraria lobata (Gegen) extracts demonstrated synergistic effects in anti-inflammation and anti-foam cell formation in cellular models. Conversely, an antagonistic effect was observed in anti-vascular smooth muscle cell (vSMC) proliferation, highlighting the context-dependent nature of these interactions. nih.gov Similarly, the combination of Danshen and Sanqi (Notoginseng) extracts exhibited synergistic anti-inflammatory effects by inhibiting nitric oxide (NO), tumor necrosis factor (TNF), and monocyte chemoattractant protein-1 (MCP-1) generation in RAW264.7 cells. However, when specific bioactive compounds from these herbs, such as dihydrotanshinone (B163075) I (from Danshen) and ginsenoside Rd (from Sanqi), were combined, antagonistic effects were noted. frontiersin.org
Specific Salvia miltiorrhiza compounds, including cryptotanshinone (B1669641) (Ctan) and salvianolic acid B (Sal. B), have been shown to act synergistically in cellular models of myocardial protection. In an H9c2 glucose hypoxia model, these compounds, along with myricetin (B1677590) (from Carthamus tinctorius L.), synergistically upregulated the protein expression of STAT3, contributing to their cardioprotective activity. wikidata.org The broad pharmacological actions of Salvia miltiorrhiza are partly due to its phenolic acids and tanshinones acting synergistically on various signaling pathways, such as Nrf2/HO-1, TLR4/MyD88/NF-κB, PI3K/Akt/eNOS, MAPKs (p38, ERK, and JNK), and Ca2+/K+ channels, collectively promoting blood circulation. nih.gov
Furthermore, salvianolic acids, including danshensu (B613839), salvianolic acid A, and salvianolic acid B, contribute to anti-atherosclerotic effects by reducing endothelial dysfunction, inhibiting smooth muscle cell migration and proliferation, and blocking platelet aggregation. ctdbase.org Tanshinone IIA, a major diterpenoid, has been shown to inhibit matrix metalloproteinase (MMP)-9 expression and cell invasion in TPA-induced MCF-7 breast cancer cells, potentially through down-regulating the MAPK/activator protein-1 (AP-1) signaling pathway. fragranceu.com
Network Pharmacology Approaches to Compound Interactions
Network pharmacology has emerged as a powerful tool to unravel the complex interactions between multi-component herbal medicines like Salvia miltiorrhiza and their biological targets. This approach allows for the systematic identification of active compounds, their potential targets, and the signaling pathways involved in their therapeutic effects.
In a study investigating the molecular mechanism of Salvia miltiorrhiza in treating benign prostatic hyperplasia (BPH), network pharmacology identified 57 active components and 818 potential targets. Among these, 458 targets were directly associated with BPH. Core targets, including SRC, PIK3R1, and PIK3CA, were identified, and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis revealed that Salvia miltiorrhiza exerts its therapeutic effects through pathways such as MAPK, PI3K-Akt, and calcium signaling, demonstrating a multi-component, multi-target, and multi-pathway network of action. uni.lu
For dyslipidemia, network pharmacology analysis of Salvia miltiorrhiza compounds such as Tetrahydrotanshinone, Cryptotanshinone, Dihydrotanshinone I, Tanshinone IIA, and Tanshinone I illustrated intricate interaction networks with dyslipidemia-related target genes. This analysis underscored the multi-target therapeutic potential of these compounds, indicating their influence on key biological pathways like PI3K/Akt, JAK/STAT, and HMGCR pathways, which are critical in inflammation, lipid metabolism, and atherosclerosis development. guidetopharmacology.org
The use of network pharmacology extends to understanding herbal pair interactions. For example, in the context of ischemic stroke, a study on the Salvia miltiorrhiza and Angelica sinensis herbal pair identified 63 active ingredients, including luteolin, tanshinone IIA, dihydrotanshinlactone, and β-sitosterol. These ingredients were found to interact with 93 intersection targets, such as AKT1, TNF, IL6, PTGS2, CASP3, and EGFR, influencing pathways related to cancer, lipid and atherosclerosis, and PI3K-AKT signaling. wikipedia.org Another network pharmacology study on the Salvia miltiorrhiza and Panax notoginseng herb pair for insulin (B600854) resistance revealed 94 candidate active compounds (61 from S. miltiorrhiza) interacting with 52 targets, primarily involving insulin resistance and the AMPK signaling pathway. Salvianolic acid B and protocatechuic acid were identified as principal components in this interaction. mpg.de
Network pharmacology has also been applied to investigate the lipophilic constituents of Salvia miltiorrhiza and their inhibitory effects on hepatic stellate cells, identifying 71 active compounds, 342 potential target proteins, and 22 signaling pathways, with the JAK1/STAT3 pathway being a key mediator. cgl.org.cn
Investigation of Multi-Target Mechanisms
The therapeutic efficacy of Salvia miltiorrhiza is fundamentally rooted in its multi-component and multi-target mechanisms of action. This characteristic allows the herb to exert broad pharmacological effects by simultaneously modulating various biological processes and pathways.
The active components of Salvia miltiorrhiza, including both tanshinones and salvianolic acids, collectively contribute to its therapeutic benefits through a complex network of interactions. For instance, in treating benign prostatic hyperplasia (BPH), Salvia miltiorrhiza is understood to regulate the condition via a multi-component, multi-target, and multi-pathway network, involving core targets like SRC, PIK3R1, and PIK3CA, and pathways such as MAPK, PI3K-Akt, and calcium signaling. uni.lu
In the context of promoting blood circulation, phenolic acids and tanshinones within Salvia miltiorrhiza are believed to act synergistically, targeting diverse signaling pathways including Nrf2/HO-1, TLR4/MyD88/NF-κB, PI3K/Akt/eNOS, MAPKs, and Ca2+/K+ channels. nih.gov This coordinated action underscores the herb's ability to address various aspects of blood stasis syndrome.
Furthermore, Salvia miltiorrhiza demonstrates a multi-component, multi-target, and multi-pathway intervention mechanism in the treatment of avascular necrosis of the femoral head (ANFH). Key compounds, such as dan-shexinkum d, cryptotanshinone, and tanshinone IIA, target proteins like TP53, AKT1, EGFR, STAT3, BCL2, IL6, and TNF, with enrichment in pathways including AGE-RAGE, IL-17, and TNF. nih.gov This highlights how different compounds converge on multiple targets and pathways to achieve a therapeutic outcome.
Tanshinones, as a class of diterpenoids from Salvia miltiorrhiza, are known to interact with specific proteins and even DNA sequences, thereby influencing various signaling pathways. While some tanshinones may directly inhibit enzymes, their broader effects on metabolic pathways and gene expression are attributed to their ability to bind DNA and influence enzymes involved in gene regulation, demonstrating a diverse range of multi-target interactions. nih.gov The comprehensive therapeutic effects of Salvia miltiorrhiza across various diseases, including cardiovascular, liver, and nervous system disorders, are mediated through its multi-functional properties that target inflammation, fibrosis, oxidative stress, and apoptosis. fragranceu.com
Biotechnological Production and Cell Culture of Salvia Miltiorrhiza Chemical Compounds
Plant Cell and Tissue Culture Systems for Compound Accumulation
Plant cell and tissue culture systems provide a sterile and controlled environment for the biosynthesis and accumulation of secondary metabolites from S. miltiorrhiza. Various in vitro cultures, including cell suspension cultures and hairy root cultures, have been established and extensively studied for their capacity to produce major tanshinones and phenolic compounds found in the plant roots. nih.govpublisherspanel.com
Cell suspension cultures of Salvia miltiorrhiza are a widely utilized system for producing bioactive compounds. These cultures can be initiated from various explants and maintained in liquid media. Studies have shown that cell suspension cultures can accumulate major tanshinones and phenolic acids. For instance, the elimination of 2,4-D from the culture medium has been shown to significantly increase cryptotanshinone (B1669641) synthesis in callus tissues, from 0.26 mg/g to 4.59 mg/g dry weight. publisherspanel.com Medium composition, including sucrose (B13894) levels, plays a crucial role in productivity. Ti-transformed S. miltiorrhiza cell suspension cultures demonstrated better tanshinone production in a 30 g/L sucrose medium compared to 20 g/L or 40 g/L, with even higher production observed at 100 g/L sucrose, despite inhibited cell growth. mdpi.com
Hairy root cultures of Salvia miltiorrhiza, typically established by infecting sterile plantlets with Agrobacterium rhizogenes, are known for their rapid growth, genetic stability, and ability to synthesize secondary metabolites at levels comparable to or even higher than those in intact plants. publisherspanel.comoup.comresearchgate.net These cultures have demonstrated the capacity to produce both lipid-soluble tanshinones and water-soluble phenolic compounds like lithospermic acid B (LAB) and rosmarinic acid (RA). oup.comoup.com
Research has investigated the impact of different basal media on root growth and phenolic compound production. For example, MS-NH4 (MS without ammonium (B1175870) nitrate) and 6,7-V media were found to be superior to MS, B5, and WPM media for both root growth and phenolic compound accumulation. oup.comoup.com In one study, hairy root cultures produced lithospermic acid B at up to 1.61% of dry weight and rosmarinic acid at approximately 0.48% of dry weight. The highest volumetric production achieved was about 64 mg/L for LAB and 23 mg/L for RA. oup.comoup.com
Table 1: Production of Phenolic Compounds in S. miltiorrhiza Hairy Root Cultures oup.comoup.com
| Compound | Content (% Dry Weight) | Highest Volumetric Production (mg/L) |
| Lithospermic Acid B | 0.73% - 1.61% | ~64 |
| Rosmarinic Acid | ~0.48% | ~23 |
Hairy root cultures have also shown significant production of tanshinones. The total sum of tanshinones (tanshinone I, tanshinone IIA, cryptotanshinone, dihydrotanshinone) produced by hairy roots can reach 18 mg/g dry weight, with cryptotanshinone being a major diterpenoid, achieving levels of 5.8 mg/g dry weight, which is twice as high as in raw material from field culture. publisherspanel.com
Elicitation Strategies for Enhanced Compound Production
Elicitation is a highly effective strategy to enhance the biotechnological production of secondary metabolites in S. miltiorrhiza cell and tissue cultures. Elicitors are compounds that stimulate plant defense responses, thereby promoting secondary metabolism. nih.gov Both biotic (e.g., yeast extract, chitosan (B1678972), bacterial extracts) and abiotic (e.g., heavy metal ions like Ag+, salicylic (B10762653) acid, methyl jasmonate) elicitors have been successfully employed. nih.govpublisherspanel.commdpi.comnih.govmdpi.comd-nb.infonih.gov
Salicylic Acid (SA): Low concentrations of SA (3.125–22.5 mg/L) significantly increased the accumulation of phenolic acids, such as salvianolic acid B and caffeic acid, in S. miltiorrhiza cell cultures. The optimal effect was observed at 8 hours after treatment, with concentrations of 6.25–12.5 mg/L SA. tarjomefa.com
Yeast Extract (YE): Treatment of S. miltiorrhiza cell cultures with yeast extract (100 mg/L) for 7 days increased total tanshinone content by approximately 11.5 times (to 2.30 mg/g), and cryptotanshinone content by 34 times (to 2.01 µg/g) compared to controls. mdpi.com In hairy root cultures, YE (100 mg/L) enhanced total tanshinones to 2.3 mg/g dry weight in transgenic lines. d-nb.info
Methyl Jasmonate (MJ): MJ has been identified as an effective elicitor for both tanshinones and phenolic acids. Concentrations of 100 to 150 µM MJ can increase the production of various tanshinones at least four times higher than controls in hairy root cultures. mdpi.com MJ (100 µM/L) also significantly enhanced total tanshinones to 3.2 mg/g dry weight in transgenic hairy root lines. d-nb.info
Silver Ions (Ag+): Ag+ is a potent elicitor, though it can depress growth in a dose-dependent manner. In S. miltiorrhiza cell suspension cultures, 25 µM Ag+ for 7 days increased total tanshinone content by about 10-fold (to 2.04 mg/g), with cryptotanshinone increasing by approximately 30-fold (to 1817.5 µg/g). mdpi.com In transgenic hairy root lines, Ag+ (30 µM/L) enhanced total tanshinones to 2.5 mg/g dry weight. d-nb.info
Chitosan: Application of 100 mg/L chitosan in S. miltiorrhiza cell culture induced tanshinone I production 3.4-fold (0.27 mg/g versus 80 µg/g of control). mdpi.com
Bacterial Extracts: Live Bacillus cereus cells inoculated into S. miltiorrhiza hairy root cultures stimulated total root tanshinone accumulation, reaching a content of 2.67 mg/g dry weight and a volumetric yield of 10.4 mg/L, which were 13.5 and 7.6 times higher than the control, respectively. mdpi.comnih.gov
Table 2: Examples of Elicitor Effects on Compound Production in S. miltiorrhiza Cultures mdpi.comd-nb.infotarjomefa.com
| Elicitor | Culture Type | Compound(s) Affected | Effect (Fold Increase/Concentration) |
| Salicylic Acid | Cell Suspension | Phenolic Acids (Salvianolic Acid B, Caffeic Acid) | Increased at 3.125–22.5 mg/L, optimal 6.25–12.5 mg/L tarjomefa.com |
| Yeast Extract | Cell Suspension | Total Tanshinones | ~11.5-fold (2.30 mg/g) mdpi.com |
| Yeast Extract | Cell Suspension | Cryptotanshinone | ~34-fold (2.01 µg/g) mdpi.com |
| Yeast Extract | Hairy Root (Transgenic) | Total Tanshinones | 2.3 mg/g DW d-nb.info |
| Methyl Jasmonate | Hairy Root | Various Tanshinones | ≥4-fold (100-150 µM) mdpi.com |
| Methyl Jasmonate | Hairy Root (Transgenic) | Total Tanshinones | 3.2 mg/g DW d-nb.info |
| Silver Ions (Ag+) | Cell Suspension | Total Tanshinones | ~10-fold (2.04 mg/g) mdpi.com |
| Silver Ions (Ag+) | Cell Suspension | Cryptotanshinone | ~30-fold (1817.5 µg/g) mdpi.com |
| Silver Ions (Ag+) | Hairy Root (Transgenic) | Total Tanshinones | 2.5 mg/g DW d-nb.info |
| Chitosan | Cell Suspension | Tanshinone I | 3.4-fold (0.27 mg/g) mdpi.com |
| Bacillus cereus | Hairy Root | Total Tanshinones | 13.5-fold (2.67 mg/g DW) mdpi.com |
Genetic Engineering Approaches in Plant Cell Culture
Genetic engineering plays a pivotal role in enhancing the production of Salvia miltiorrhiza compounds by manipulating specific genes involved in their biosynthetic pathways. mdpi.comtandfonline.com This involves techniques such as overexpression of key enzymes and gene editing.
Overexpression of genes involved in the tanshinone biosynthesis pathway has shown promising results. For instance, overexpression of SmMDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), a gene in the MEP pathway, in transgenic S. miltiorrhiza hairy roots significantly increased tanshinone yield. When combined with elicitor treatment, the total tanshinone content in SmMDS-overexpressing lines further increased. d-nb.info
The CRISPR/Cas9 system has emerged as a powerful tool for precise gene editing in S. miltiorrhiza. This technology has been used to target and modify genes related to the biosynthesis of both tanshinones and phenolic acids. For example, the committed diterpene synthase gene (SmCPS1) involved in tanshinone biosynthesis has been precisely knocked out using CRISPR/Cas9. frontiersin.org Similarly, the rosmarinic acid synthase gene (SmRAS) in the phenolic acid biosynthesis pathway has been edited using CRISPR/Cas9, leading to an increase in rosmarinic acid precursors. frontiersin.org Furthermore, targeting negative regulators like bZIP2 in phenolic acid biosynthesis using CRISPR/Cas9 has resulted in increased phenolic acid content. frontiersin.org
Microbial Biotransformation for Compound Synthesis
Microbial biotransformation involves using microorganisms to convert precursors or existing compounds into desired metabolites, offering an alternative or complementary approach to plant-based production. tandfonline.com This method can lead to the synthesis of novel derivatives or enhance the yield of specific compounds.
Studies have investigated the microbial biotransformation of tanshinones from Salvia miltiorrhiza. For example, the fungus Cunninghamella elegans (AS 3.2082) has been shown to biotransform cryptotanshinone, producing three new hydroxylated products. These biotransformed metabolites were found to be identical to some minor hydroxylated metabolites observed in rat bile, suggesting microbial biotransformation as a useful model for preparing mammalian metabolites. tandfonline.com Another fungus, Hypocrea sp., has been used to investigate the biotransformation of tanshinone IIA. mdpi.com
Co-culture strategies, where plant cells or tissues are grown with microorganisms, can also stimulate compound production. As mentioned in the elicitation section, co-culturing S. miltiorrhiza hairy roots with Bacillus cereus significantly enhanced tanshinone accumulation. mdpi.comnih.gov Furthermore, plant microbiomes, such as Chaetomium globosum D38, which colonizes S. miltiorrhiza hairy roots, have been shown to significantly enhance the content of tanshinones and salvianolic acids. tandfonline.com
Q & A
Q. How to ensure compliance with ethical guidelines when using this compound in animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Document anesthesia protocols, euthanasia methods, and efforts to minimize suffering. For traditional use claims, cite historical texts (e.g., Compendium of Materia Medica) while emphasizing evidence-based validation in peer-reviewed contexts .
Q. What are the best practices for disclosing conflicts of interest in this compound research involving proprietary formulations?
- Methodological Answer : Declare all funding sources (e.g., grants from herbal product manufacturers) and patent filings. Use double-blinding in clinical trials and third-party data auditing to mitigate bias. Follow ICMJE criteria for authorship to avoid undue influence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
